molecular formula C13H12ClN3O B5717817 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea

1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B5717817
M. Wt: 261.70 g/mol
InChI Key: ZZENXOOQTVUGQJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea is a urea derivative characterized by a 3-chlorophenyl group and a pyridin-3-ylmethyl substituent. The urea scaffold is a critical pharmacophore due to its hydrogen-bonding capacity, which enhances target binding affinity .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZENXOOQTVUGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324430
Record name 1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

197512-67-7
Record name 1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 3-chlorophenyl isocyanate with pyridin-3-ylmethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their molecular properties, and synthesis

Compound Name / ID Substituents / Modifications Molecular Formula Yield (%) Melting Point (°C) Key Biological Activity Reference
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea (Hypothetical Target) - 3-Chlorophenyl
- Pyridin-3-ylmethyl
C₁₃H₁₁ClN₃O N/A ~180–200 (estimated) N/A N/A
Compound 11 () - 3-Chlorophenylaminoquinazoline
- Pyridin-3-ylmethyl (thiourea)
C₂₁H₁₆ClN₅S 11 205.6–207.9 NF-κB inhibition
Compound 12 () - 3-Chlorobenzyl
- Quinazoline urea
C₂₂H₁₇Cl₂N₅O 32 225.5–227 Anticancer (synthesis focus)
Compound 4g () - Azetidinone core
- 3-Chlorophenyl
C₂₄H₁₇Cl₂N₅O₂S N/A N/A Antifungal (C. albicans, MIC 62.5 µg/mL)
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea () - 3-Chlorophenyl
- 2,4-Dichlorophenyl
C₁₃H₉Cl₃N₂O N/A N/A N/A (structural analog)
Compound 9f () - 3-Chlorophenyl
- Piperazinyl-thiazole
C₂₀H₁₉ClN₅OS 77.7 N/A Enzyme inhibition (NAD-related)

Key Observations :

  • Thiourea vs. Urea Linkages : Thiourea derivatives (e.g., Compound 11) exhibit lower yields (11%) compared to urea analogs (e.g., Compound 12, 32%), likely due to synthetic challenges in sulfur incorporation .
  • Substituent Effects : The addition of electron-withdrawing groups (e.g., Cl, CF₃) enhances thermal stability, as seen in the high melting point of Compound 12 (225.5–227°C) .
  • Heterocyclic Modifications : Piperazine or thiazole moieties (e.g., Compound 9f) improve solubility and target engagement in enzyme inhibition studies .
Antifungal Activity
  • Compound 4g (): Demonstrates equipotent activity against C. albicans and A. niger (MIC 62.5 µg/mL), attributed to the azetidinone core and chloro-substituted phenyl groups .
Enzyme Inhibition
  • Compound 9f (): Targets NAD metabolism with an ESI-MS m/z 428.2 [M+H]⁺, indicating high purity and stability .
  • Compound DDY01 (): A thiourea-piperazine hybrid with a high yield (83%) and potent NAD-targeting activity (m.p. 189–190°C), suggesting superior crystallinity and bioavailability compared to simpler ureas .
Anticancer Potential

Spectral and Analytical Data

  • NMR and MS Consistency : Urea derivatives (e.g., Compound 29 in ) show distinct ^1H NMR peaks at δ 7.2–8.5 ppm for aromatic protons and HRMS data confirming molecular integrity .
  • ESI-MS Validation : Compounds like 6f () and 9e () exhibit precise [M+H]⁺ peaks (m/z 272.0 and 463.2, respectively), critical for quality control .

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